molecular formula C14H16N4O2 B259416 N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide

N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide

Cat. No. B259416
M. Wt: 272.3 g/mol
InChI Key: ISQKIBNCTXDTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide, also known as CPP, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. CPP belongs to the class of pyrazole compounds and has been found to exhibit a range of biological activities.

Mechanism of Action

N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide's mechanism of action is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy reproducibility and purification. This compound has also been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential therapeutic applications.

Synthesis Methods

N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with propionyl chloride, followed by reaction with aniline to form the desired product. Other methods include the reaction of 3,5-dimethylpyrazole with propionic anhydride, followed by reaction with aniline.

Scientific Research Applications

N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.3 g/mol

IUPAC Name

3-N-phenyl-1-N-propylpyrazole-1,3-dicarboxamide

InChI

InChI=1S/C14H16N4O2/c1-2-9-15-14(20)18-10-8-12(17-18)13(19)16-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,20)(H,16,19)

InChI Key

ISQKIBNCTXDTKQ-UHFFFAOYSA-N

SMILES

CCCNC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCCNC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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